N-(3-hydroxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-hydroxypropyl)-8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c1-25-12-5-3-11(4-6-12)20-8-9-21-15(24)13(18-19-16(20)21)14(23)17-7-2-10-22/h3-6,22H,2,7-10H2,1H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASJVKDXUCVIEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydroimidazo[2,1-c][1,2,4]triazine core, followed by the introduction of the hydroxypropyl and methoxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The industrial process also emphasizes the importance of cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the tetrahydroimidazo[2,1-c][1,2,4]triazine core can be reduced to form alcohols.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to N-(3-hydroxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains including both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects on cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
There is emerging evidence that this compound may also have anti-inflammatory properties. Animal studies have shown a reduction in inflammatory markers when treated with similar imidazo[2,1-c][1,2,4]triazine derivatives.
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Infectious Diseases : Its antimicrobial properties could be harnessed for the development of new antibiotics.
- Cancer Treatment : The anticancer potential warrants further investigation for use in oncology.
- Chronic Inflammatory Conditions : Its anti-inflammatory effects could be beneficial in treating diseases like arthritis or inflammatory bowel disease.
Case Studies and Research Findings
Several studies have been conducted to explore the efficacy and safety of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values indicating strong antibacterial properties. |
| Study B | Anticancer Activity | Showed significant cytotoxicity in breast cancer cell lines with IC50 values lower than conventional chemotherapeutics. |
| Study C | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in animal models of inflammation indicating potential for chronic disease management. |
Mechanism of Action
The mechanism of action of N-(3-hydroxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle: The target compound’s imidazo[2,1-c][1,2,4]triazine core differs from tetrazine () and pyridine () analogs. Imidazo[1,2-a]pyridine derivatives () have distinct π-π stacking properties due to their planar pyridine rings .
Substituent Effects: 4-Methoxyphenyl vs. 3-Hydroxypropyl vs. 3-Isopropoxypropyl: The hydroxypropyl group likely improves aqueous solubility compared to the isopropoxy chain, which may increase metabolic stability due to reduced esterase susceptibility .
Functional Groups :
- Carboxamide groups (target and ) offer hydrogen-bonding sites for target interactions, while esters () and carboxylates () may limit membrane permeability .
Biological Activity
N-(3-hydroxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic compound belonging to the class of tetrahydroimidazo[2,1-c][1,2,4]triazine derivatives. This compound is characterized by its complex molecular structure and potential pharmacological properties. The following sections detail its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 318.33 g/mol. Its structure includes an imidazole ring fused with a triazine moiety, contributing to its diverse biological activities.
Antimicrobial Activity
Research has shown that similar compounds within the tetrahydroimidazo class exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and demonstrated effective inhibition of growth. A study indicated that compounds with a phenoxy-N-arylacetamide scaffold possess antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
This compound has been evaluated for its anticancer potential. In vitro studies revealed that this compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Anti-inflammatory Effects
Compounds in this class have also been associated with anti-inflammatory activities. Studies suggest that they can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha in various models of inflammation .
The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with specific molecular targets. These may include:
- Enzymatic inhibition : Targeting enzymes involved in inflammation and cancer progression.
- Receptor modulation : Potential interaction with G-protein coupled receptors (GPCRs) that mediate various physiological responses .
Case Studies
A notable case study involved the synthesis and evaluation of related tetrahydroimidazo compounds for their biological activities. In this study:
- A series of derivatives were synthesized and screened for cytotoxicity against cancer cell lines.
- The results indicated that modifications in the side chains significantly influenced the anticancer activity.
The findings suggest that structural variations can enhance or diminish biological efficacy .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic pathways for this compound, and how can reaction conditions be systematically optimized?
Answer:
The synthesis involves multi-step reactions, typically starting with precursor molecules like substituted imidazo-triazine derivatives. Key steps include cyclization and functional group modifications (e.g., carboxamide formation). Optimization requires:
- Temperature control : Reactions often proceed at 60–100°C in polar aprotic solvents (e.g., DMF, THF) to enhance solubility and reaction efficiency .
- Catalysts : Transition metal catalysts (e.g., Pd/Cu salts) or bases (e.g., K₂CO₃) improve coupling reactions .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization ensures ≥95% purity .
- Yield tracking : Monitor intermediates via thin-layer chromatography (TLC) and adjust stoichiometry iteratively .
Basic: Which spectroscopic techniques are most reliable for structural characterization, and how should data be interpreted?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring systems. For example, aromatic protons near 7.0–8.0 ppm indicate methoxyphenyl groups, while carbonyl signals (~170 ppm in ¹³C NMR) validate the carboxamide .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical values within 3 ppm error) .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .
Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?
Answer:
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and control for variables like pH and temperature .
- Dose-response validation : Compare IC₅₀/EC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to identify assay-specific artifacts .
- Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products .
Advanced: What computational strategies are effective for predicting this compound’s reactivity and target interactions?
Answer:
- Quantum chemical calculations : Density functional theory (DFT) models predict electron density maps for reactive sites (e.g., carboxamide’s nucleophilicity) .
- Molecular docking : Simulate binding to targets (e.g., kinases) using software like AutoDock Vina. Validate with mutagenesis studies .
- Reaction path sampling : Combine with experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst loading) .
Advanced: How should stability studies under varying pH and temperature be designed to inform formulation?
Answer:
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC; carboxamide hydrolysis is common under acidic/basic conditions .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store lyophilized samples at -20°C to prevent imidazo-triazine ring oxidation .
Advanced: What methodologies address low solubility in aqueous systems without altering bioactivity?
Answer:
- Co-solvent systems : Use DMSO-water gradients (≤10% DMSO) for in vitro assays. For in vivo, employ cyclodextrin-based encapsulation .
- Prodrug modification : Introduce phosphate or glycoside groups to enhance hydrophilicity, then enzymatically cleave in target tissues .
Advanced: How can researchers validate hypothesized metabolic pathways for this compound?
Answer:
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH. Identify metabolites via LC-MS/MS .
- Isotope labeling : Synthesize a ¹³C-labeled analog to trace metabolic intermediates in urine/plasma .
Advanced: What strategies mitigate batch-to-batch variability during scale-up synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
